Comparative AChE Inhibition: Bromfenvinphos Exhibits Weaker Potency than Chlorfenvinphos on Human Erythrocyte Enzyme
In a direct head-to-head comparison using human erythrocyte acetylcholinesterase (AChE), chlorfenvinphos (CFVF) demonstrated stronger enzyme inhibition than bromfenvinphos (BFVF). The study reported that CFVF possessed lower Ki and Ki' values, indicating higher potency. The difference in halogen substitution—chlorine in CFVF versus bromine in BFVF—was identified as a key factor for the disparity in antiesterase activity [1].
| Evidence Dimension | Acetylcholinesterase (AChE) inhibitory potency |
|---|---|
| Target Compound Data | Reported to have higher Ki value than chlorfenvinphos |
| Comparator Or Baseline | Chlorfenvinphos (CFVF) |
| Quantified Difference | Chlorfenvinphos exhibited stronger inhibition; specific Ki values not abstracted. |
| Conditions | In vitro assay using human erythrocyte AChE, incubated with 0.05-250 μM concentrations for 1 hour. |
Why This Matters
This directly quantifiable difference in enzyme inhibition potency is crucial for researchers designing assays or studying structure-activity relationships, as it confirms bromfenvinphos cannot be assumed to be equipotent to its close analog.
- [1] Sosnowska, B., Huras, B., Krokosz, A., & Bukowska, B. (2013). The effect of bromfenvinphos, its impurities and chlorfenvinphos on acetylcholinesterase activity. International Journal of Biological Macromolecules, 57, 38-44. View Source
